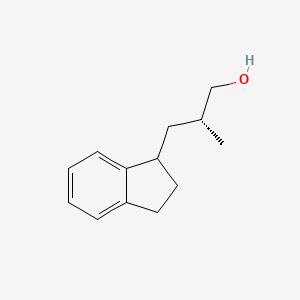
Dibenzyl(2-bromoethyl)amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl(2-bromoethyl)amine hydrobromide is a compound with the CAS Number: 115002-69-2 . It belongs to the class of organic bromides. It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N,N-dibenzyl-2-bromoethan-1-amine hydrobromide . The InChI code is 1S/C16H18BrN.BrH/c17-11-12-18 (13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H . The molecular weight is 385.14 .Physical and Chemical Properties Analysis
This compound has a melting point of 177-179°C . It is stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis
The compound plays a role in chemical synthesis. It has been used in chemoenzymatic dynamic kinetic resolution of primary amines, leading to benzyl carbamates, which can be deprotected under very mild conditions to yield the free amine (Hoben, Kanupp, & Bäckvall, 2008). Additionally, it's involved in selective N,N-dibenzylation of primary aliphatic amines using dibenzyl carbonate in the presence of phosphonium salts (Loris, Perosa, Selva, & Tundo, 2004).
Material Science
In material science, the compound has been used in the synthesis of dibenzyl bromophenols from brown algae, contributing to the discovery of novel compounds with unique dimerization patterns and potential cytotoxicity against human cancer cell lines (Xu et al., 2004).
Mechanistic Studies
Mechanistic studies have also been conducted, exploring the reactions of N-substituted benzyl amines with benzyl bromide, revealing insights into the reaction pathways and the effects of electron-donating and withdrawing substituents (Ravi, Sanjeev, & Jagannadham, 2013).
Organic Chemistry
In the realm of organic chemistry, the compound has been involved in amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems, demonstrating its versatility in facilitating complex chemical reactions (Grasa, Viciu, Huang, & Nolan, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dibenzyl-2-bromoethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN.BrH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALZSRJUWQEWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCBr)CC2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide](/img/structure/B2462366.png)


![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2462369.png)
![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2462371.png)

![(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462375.png)



![2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2462385.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2462386.png)
